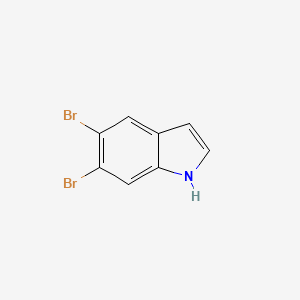

5,6-Dibromo-1H-indole

CAS No.: 854923-38-9

Cat. No.: VC3748022

Molecular Formula: C8H5Br2N

Molecular Weight: 274.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 854923-38-9 |

|---|---|

| Molecular Formula | C8H5Br2N |

| Molecular Weight | 274.94 g/mol |

| IUPAC Name | 5,6-dibromo-1H-indole |

| Standard InChI | InChI=1S/C8H5Br2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H |

| Standard InChI Key | RXYMGJXOXIECHX-UHFFFAOYSA-N |

| SMILES | C1=CNC2=CC(=C(C=C21)Br)Br |

| Canonical SMILES | C1=CNC2=CC(=C(C=C21)Br)Br |

Introduction

Chemical Structure and Properties

5,6-Dibromo-1H-indole is a heterocyclic compound with the molecular formula C₈H₅Br₂N. The presence of two bromine atoms at adjacent positions (5 and 6) on the indole ring system significantly influences its chemical behavior and reactivity. The compound exhibits a pale yellow appearance in its pure form and possesses distinctive spectroscopic characteristics.

Physical and Chemical Properties

The compound features key physical and chemical properties that define its behavior in various chemical reactions and applications, as outlined in Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅Br₂N |

| Average Molecular Weight | 274.943 g/mol |

| Monoisotopic Mass | 272.878873 g/mol |

| Physical Appearance | Pale yellow amorphous solid |

| CAS Registry Number | 854923-38-9 |

| InChI Key | RXYMGJXOXIECHX-UHFFFAOYS |

Structural Features

The structure of 5,6-Dibromo-1H-indole consists of a bicyclic indole core with two bromine substituents at positions 5 and 6. The indole nucleus contains a pyrrole ring fused with a benzene ring, with the nitrogen atom at position 1. The presence of bromine atoms creates a distinct electronic distribution that influences the compound's reactivity, particularly in substitution and coupling reactions. The structural features of this compound make it an important intermediate in the synthesis of various biologically active compounds, including natural products with pharmaceutical potential.

Synthesis Methods

The preparation of 5,6-Dibromo-1H-indole can be accomplished through several synthetic routes, with direct bromination of indole or indole derivatives being the most common approach.

Direct Bromination

One established method for synthesizing 5,6-Dibromo-1H-indole involves the controlled bromination of indole derivatives. As described in the literature, the slow addition of two equivalents of bromine to methyl 1H-indole-3-carboxylate in acetic acid at 23°C produces the corresponding 5,6-dibromo intermediate in good yield. This method provides a straightforward route to obtain 5,6-dibrominated indoles with various functional groups at the C-3 position.

Selective Functionalization

The synthesis can also involve selective functionalization of pre-brominated indoles. For instance, after obtaining the 5,6-dibromo intermediate, further transformations such as hydrolysis, decarboxylation, and formylation can be performed to introduce specific functional groups at the C-3 position. This stepwise process allows for the preparation of 5,6-Dibromo-1H-indole derivatives with different substitution patterns, which can serve as versatile building blocks for more complex molecules.

Natural Occurrence and Isolation

5,6-Dibromo-1H-indole and its derivatives have been identified in various marine organisms, particularly marine sponges, highlighting their importance as natural products.

Marine Sources

Several dibromoindole alkaloids, including 5,6-dibromotryptamine and related compounds, have been isolated from marine sponges such as Hyrtios species. These naturally occurring dibromoindole derivatives represent an important class of marine natural products with potential biological activities. The presence of 5,6-dibromo substitution patterns in these marine-derived indole alkaloids suggests an ecological or biochemical significance of these halogenated compounds in marine environments.

Extraction and Purification

The isolation of 5,6-dibromoindole derivatives from natural sources typically involves extraction with organic solvents followed by chromatographic purification. For instance, chromatographic fractionation of marine sponge extracts using silica gel, C18 columns, and LH-20 followed by HPLC purification has been employed to isolate various dibromoindole compounds. These isolation techniques have enabled researchers to obtain pure compounds for structural characterization and biological evaluation.

Spectroscopic Characterization

The structural elucidation of 5,6-Dibromo-1H-indole and its derivatives relies heavily on various spectroscopic techniques, providing valuable data for compound identification and analysis.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in the characterization of 5,6-Dibromo-1H-indole. The 1H NMR spectrum exhibits distinctive signals that correspond to the protons in the indole skeleton. Specifically, characteristic signals in the low field region include the proton at position 2 (H-2) appearing as a doublet around δ 7.27 ppm, the NH proton at position 1 at approximately δ 11.20 ppm, and aromatic protons at positions 4 and 7. The adjacent bromine atoms at positions 5 and 6 result in a specific pattern of aromatic proton signals that facilitates structure confirmation.

Table 2 shows representative NMR data for 5,6-dibromo indole derivatives:

| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | HMBC Correlations |

|---|---|---|---|

| 1-NH | 11.20 (broad singlet) | - | 2, 3 |

| 2 | 7.27 (singlet) | 126.8 | 3, 3a, 7a |

| 3 | - | 109.5 | - |

| 3a | - | 128.2 | - |

| 4 | 8.02 (singlet) | 123.1 | 3, 5, 6, 7a |

| 5 | - | 112.6 | - |

| 6 | - | 114.8 | - |

| 7 | 7.72 (singlet) | 116.0 | 3a, 5, 6, 7a |

| 7a | - | 135.7 | - |

Mass Spectrometry

Mass spectrometry provides valuable information for structure elucidation of 5,6-Dibromo-1H-indole. The presence of two bromine atoms creates a distinctive isotopic pattern in the mass spectrum, with characteristic M, M+2, and M+4 peaks due to the natural isotopes of bromine (79Br and 81Br). High-resolution mass spectrometry (HRMS) can confirm the molecular formula, with 5,6-dibromo derivatives showing a molecular ion cluster consistent with the presence of two bromine atoms. For example, related compounds show a pseudomolecular ion in the (+)-HRESIMS at m/z values consistent with their molecular formulas containing two bromine atoms.

Chemical Reactivity and Transformations

5,6-Dibromo-1H-indole participates in various chemical reactions that make it valuable in organic synthesis.

Coupling Reactions

Biological Activity and Applications

5,6-Dibromo-1H-indole and its derivatives exhibit various biological activities that have attracted significant research interest.

Anticancer Activity

The indole scaffold, including 5,6-dibrominated derivatives, has been investigated for potential anticancer properties. Studies have indicated that the presence of bromine atoms at specific positions of the indole skeleton, including the C-5 position, can contribute to increased anticancer activity against certain cell lines, particularly leukemia cell lines. This suggests that 5,6-Dibromo-1H-indole may serve as a valuable scaffold for the development of novel anticancer agents.

Synthetic Building Block

One of the primary applications of 5,6-Dibromo-1H-indole is its use as a synthetic intermediate in the preparation of complex bioactive molecules. The compound serves as a versatile building block for the synthesis of various natural products and their analogs, including marine-derived indole alkaloids with biological activity. The presence of bromine atoms provides sites for selective functionalization, enabling the construction of structurally diverse compounds with potential pharmaceutical applications.

Related Compounds and Derivatives

5,6-Dibromo-1H-indole belongs to a broader family of brominated indoles with structural and functional relationships.

Tryptamine Derivatives

Several 5,6-dibromotryptamine derivatives have been isolated from natural sources or synthesized in the laboratory. These include 5,6-dibromotryptamine, N-methyl-5,6-dibromotryptamine, and N,N-dimethyl-5,6-dibromotryptamine. These compounds share the 5,6-dibromoindole core structure but differ in the side chain attached at position 3, leading to distinct biological properties and applications.

Bioactive Natural Products

More complex natural products containing the 5,6-dibromoindole moiety include tanjungides A and B, which are bromoindole-derived compounds with potential antitumoral activity. These natural products highlight the importance of 5,6-Dibromo-1H-indole as a structural component in biologically active molecules. The synthesis of such natural products often involves 5,6-Dibromo-1H-indole or its derivatives as key intermediates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume